ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate is a complex organic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. This reaction is mediated by I2/TBHP (iodine/tert-butyl hydroperoxide) under oxidative rearrangement conditions . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinazoline core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the quinazoline ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
Ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate with DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription . Additionally, it may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Quinazoline N-oxides: Oxidized derivatives of quinazoline with potential therapeutic applications.
Uniqueness
Ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate is unique due to its specific structural features, including the piperazine and ester functional groups. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-2-28-19(27)22-12-10-21(11-13-22)16(24)8-5-9-23-17(25)14-6-3-4-7-15(14)20-18(23)26/h3-4,6-7H,2,5,8-13H2,1H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNUVMRGEZMXFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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